molecular formula C11H5BrCl2N4 B029322 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile CAS No. 269055-75-6

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Cat. No.: B029322
CAS No.: 269055-75-6
M. Wt: 343.99 g/mol
InChI Key: IGZKXTGKGMPSTG-UHFFFAOYSA-N
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Description

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 269055-75-6) is a high-value pyrimidine-based chemical intermediate designed for pharmaceutical research and development. With a molecular formula of C 11 H 5 BrCl 2 N 4 and a molecular weight of 343.99 g/mol, this compound features a multifunctional pyrimidine core halogenated with bromo- and chloro- substituents, and an electron-withdrawing benzonitrile group. This structure makes it a versatile and critical building block in organic synthesis. Key Identifiers & Properties • CAS Number: 269055-75-6 • MDL Number: MFCD11865109 • Molecular Formula: C 11 H 5 BrCl 2 N 4 • Molecular Weight: 343.99 g/mol • Purity: ≥98% (HPLC) • Storage: Sealed in dry conditions at 2-8°C Research Applications This compound serves as a key precursor in medicinal chemistry, particularly in the synthesis of more complex heterocyclic systems. Its primary research value lies in its role as an intermediate for the preparation of HIV replication inhibitors . The reactive halogen sites on the pyrimidine ring allow for sequential functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, enabling researchers to construct targeted molecules for biological evaluation. Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care following laboratory safety protocols. Based on safety data, it may be harmful if swallowed and cause skin and serious eye irritation . It is recommended to use personal protective equipment and work in a well-ventilated area.

Properties

IUPAC Name

4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrCl2N4/c12-8-9(13)17-11(18-10(8)14)16-7-3-1-6(5-15)2-4-7/h1-4H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZKXTGKGMPSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623169
Record name 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269055-75-6
Record name 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparative Bromination Conditions

Brominating AgentSolventTemperature (°C)Yield (%)Purity (HPLC)
Br₂DCM0–259297.5
NBSDMF508898.2

Stepwise Halogenation-Amination Approaches

Alternative methodologies prioritize sequential functionalization to enhance regioselectivity:

Halogenation First, Followed by Amination

  • Pyrimidine Core Synthesis : 4,6-Dichloro-5-bromopyrimidine is prepared via bromination of 4,6-dichloropyrimidine using Br₂ in acetic acid at 80°C.

  • Coupling with 4-Aminobenzonitrile : The dichloro-bromo intermediate reacts with 4-aminobenzonitrile in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs₂CO₃) as a base. This SNAr reaction proceeds at 100°C for 12 hours, achieving 78–82% isolated yield.

Critical Parameter : Excess 4-aminobenzonitrile (1.5 equivalents) minimizes di-substitution byproducts.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates, while Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) in deprotonating the amine nucleophile. Patent WO2016059646A2 reports a 15% yield increase when switching from K₂CO₃ to Cs₂CO₃ in DMF.

Temperature and Time Control

Lower temperatures (60–80°C) during SNAr steps reduce thermal decomposition of the pyrimidine ring. However, extended reaction times (24–48 hours) are necessary for complete conversion, as evidenced by in-situ HPLC monitoring.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) enable Buchwald-Hartwig amination under milder conditions (90°C, 6 hours), though this method remains less prevalent due to cost considerations.

Purification and Crystallization Techniques

Recrystallization Protocols

The crude product is typically purified via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding off-white crystals with ≥98% purity. Slow cooling (0.5°C/min) minimizes occluded solvents, as confirmed by thermogravimetric analysis (TGA).

Salt Formation for Improved Stability

Patent WO2016059646A2 discloses a p-toluenesulfonic acid (PTSA) salt derivative to enhance crystallinity. The salt forms in ethanol at 60°C, characterized by a distinct PXRD pattern (peaks at 4.7, 9.1, 16.1° 2θ).

Table 2: PXRD Peaks of PTSA Salt

2θ (°)Intensity (%)
4.7100
9.185
16.178
22.565

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements employ tubular flow reactors for the bromination step, achieving 95% conversion with residence times <30 minutes. This method reduces bromine usage by 40% compared to batch processes.

Waste Stream Management

Phosphorus oxychloride byproducts are neutralized with aqueous NaHCO₃, generating phosphate salts for agricultural use. Bromine residues are recovered via distillation, adhering to EPA guidelines.

Quality Control Metrics

  • Residual Solvents : Gas chromatography (GC) limits DMF to <500 ppm per ICH Q3C.

  • Genotoxic Impurities : Bromo-pyrimidine dimers are controlled to <10 ppm using preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as:

  • Antiviral Agents : The compound's ability to interact with viral proteins makes it a candidate for developing antiviral medications.
  • Anticancer Agents : Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, leading to potential therapeutic applications in oncology .

Materials Science

In materials science, this compound is being explored for its role in developing advanced materials, such as:

  • Organic Semiconductors : Its electronic properties make it suitable for use in organic electronic devices.
  • Light Emitting Diodes (LEDs) : The compound's unique structure allows it to participate in photonic applications, enhancing the efficiency of LED technologies .

Biological Research

The compound is also significant in biological research due to its ability to interact with specific proteins and enzymes. This interaction can be leveraged to study:

  • Biological Pathways : Understanding how this compound affects cellular mechanisms can provide insights into disease processes.
  • Molecular Interactions : It serves as a tool for investigating protein-ligand interactions, which is crucial for drug design .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against certain viral strains. The mechanism involved inhibition of viral replication through enzyme blockade.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the anticancer properties of this compound. It was shown to induce apoptosis in cancer cells by targeting specific signaling pathways, suggesting its potential as a lead compound for new cancer therapies.

Mechanism of Action

The mechanism of action of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis Table

Property Target Compound (269055-75-6) Compound 1 (329187-59-9) Compound 2 (C₁₉H₁₆BrN₅)
Molecular Weight 343.99 g/mol 265.098 g/mol 394.27 g/mol
Halogen Substituents Br, Cl (positions 4,5,6) Cl (positions 4,6) Br (on phenyl), Cl (pyrimidine)
Boiling Point 524.3±60.0 °C 468.9±55.0 °C Not reported
LogP (Lipophilicity) 3.64 Not reported Not reported
Primary Application HIV inhibitor intermediate Pharmaceutical intermediate Antiviral reference standard

Research Findings and Structural Insights

  • Role of Bromine : The 5-bromo substituent in the target compound enhances steric bulk and electron-withdrawing effects, critical for binding to HIV reverse transcriptase .
  • Thermal Stability : Higher boiling point (524°C vs. 469°C in Compound 1) correlates with increased molecular weight and halogen content, suggesting improved thermal stability .

Biological Activity

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, also known by its CAS number 269055-75-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of this compound is characterized by the presence of a pyrimidine ring substituted with bromine and chlorine atoms, linked to a benzonitrile moiety. The molecular formula is C11H5BrCl2N4C_{11}H_{5}BrCl_{2}N_{4}, with a molar mass of 343.99 g/mol. Key properties include:

PropertyValue
Molecular FormulaC₁₁H₅BrCl₂N₄
Molar Mass343.99 g/mol
Density1.82 g/cm³ (predicted)
Boiling Point524.3 °C (predicted)
pKa-3.08 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may function as an inhibitor in several pathways, particularly those involved in cancer proliferation and microbial resistance.

  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases that are crucial for tumor growth and survival.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, showing efficacy against certain bacterial strains by disrupting their metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticancer Studies :
    • A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrimidine ring could enhance the anticancer efficacy of related compounds, suggesting a structure-activity relationship (SAR) that could be leveraged for drug development .
    • Another research article reported that specific analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity .
  • Antimicrobial Efficacy :
    • In vitro assays revealed that this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 16 µg/mL .
  • Pharmacological Profiles :
    • A pharmacokinetic study assessed the absorption and metabolism of this compound in animal models, revealing favorable profiles that support its potential development as a therapeutic agent .

Q & A

Basic: What are the established synthetic routes for 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile?

Answer:
The compound is synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. Key methodologies include:

  • Halogen-amine coupling : Reacting 5-bromo-4,6-dichloropyrimidin-2-amine with 4-cyanophenyl derivatives under basic conditions (e.g., Cs₂CO₃) and palladium catalysis (Pd(OAc)₂/Xantphos), yielding ~75% for structurally analogous pyrimidines .
  • Stepwise halogenation : Sequential bromination and chlorination of pyrimidine precursors, followed by amination with 4-cyanophenylamine. Patent literature describes optimized processes for related compounds, though yields are unspecified .
  • Purification : Recrystallization in ethyl acetate produces off-white crystalline powder with ≥98% HPLC purity .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation in SNAr reactions?

Answer:
Byproduct control involves:

  • Temperature modulation : Lowering reaction temperatures (e.g., 60–80°C) reduces decomposition of electron-deficient pyrimidine intermediates .
  • Ligand selection : Bulky ligands (e.g., Xantphos) enhance regioselectivity in palladium-catalyzed steps, minimizing undesired cross-coupling .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates, though post-reaction dialysis may be required to remove trace impurities .

Basic: What analytical techniques validate the structural integrity and purity of this compound?

Answer:

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.6–8.2 ppm, cyano carbon at ~119 ppm) and absence of unreacted amines .
  • HPLC : Quantifies purity (≥98% as per commercial specifications) and detects halogenated impurities .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 369.89 for C₁₁H₅BrCl₂N₄) .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Hydrogen-bonding networks : The cyano group participates in weak C–H···N interactions, complicating crystal packing. SHELXL refinement is recommended to resolve disorder .
  • Solvent selection : Ethyl acetate/hexane mixtures yield suitable crystals, but slow evaporation is critical due to the compound’s low solubility .
  • Thermal stability : Decomposition above 250°C (mp ~246–251°C) necessitates controlled heating during data collection .

Basic: What pharmacological applications are suggested by structural analogs of this compound?

Answer:

  • Antiviral activity : Diarylamino-pyrimidine derivatives (e.g., rilpivirine analogs) inhibit HIV reverse transcriptase via non-nucleoside mechanisms .
  • Kinase inhibition : The dichloropyrimidine core is a scaffold for ATP-competitive inhibitors in oncology research .
  • Allosteric modulation : Cyano-substituted aryl groups enhance binding to Class C GPCRs (e.g., mGlu5 receptors) .

Advanced: How does the electronic nature of substituents influence biological activity in pyrimidine derivatives?

Answer:

  • Electron-withdrawing groups (Br, Cl) : Enhance metabolic stability and target binding affinity but may reduce solubility .
  • Cyano group : Increases π-stacking interactions in hydrophobic binding pockets (e.g., observed in mGlu5 receptor co-crystal structures) .
  • SAR studies : Substitution at the 5-position (bromine) is critical for potency; replacing Br with smaller halogens (F, Cl) reduces activity by 10–100× in HIV RT assays .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Toxicity : Classified as Aquatic Acute/Chronic Hazard (WGK 3). Use fume hoods to avoid inhalation of crystalline dust .
  • Storage : Stable at −20°C in airtight containers; DMSO stock solutions should be aliquoted to prevent freeze-thaw degradation .

Advanced: How can computational modeling predict binding modes of this compound with biological targets?

Answer:

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) using high-resolution receptor structures (e.g., PDB: 5CXV for mGlu5) identifies key interactions between the cyano group and hydrophobic residues .
  • MD simulations : All-atom molecular dynamics (100 ns trajectories) assess stability of hydrogen bonds with active-site lysine or aspartate residues .

Basic: What is the role of Cs₂CO₃ in the coupling reaction?

Answer:
Cs₂CO₃ acts as a mild base to deprotonate the amine nucleophile, enhancing its reactivity in SNAr reactions. Its low solubility in DMF ensures slow release of the amine, minimizing side reactions .

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) affect synthetic yields?

Answer:

  • Steric hindrance : Bulky substituents at the 4- and 6-positions favor substitution over elimination by reducing access to the C2 reaction site .
  • Leaving group ability : Chlorine (vs. bromine) at C4/C6 slows SNAr kinetics, necessitating higher temperatures and prolonged reaction times .

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